molecular formula C20H24N4O3 B2491724 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea CAS No. 1170634-68-0

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea

Cat. No.: B2491724
CAS No.: 1170634-68-0
M. Wt: 368.437
InChI Key: DABOGAGCMQINKT-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, often using 4-methylpiperazine as a starting material.

    Urea Linkage Formation: The final step involves the reaction of the benzo[d][1,3]dioxole derivative with the piperazine derivative in the presence of a suitable isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amine derivatives.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic or optical properties.

    Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with aromatic amino acids in proteins, while the piperazine ring can form hydrogen bonds or ionic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzo[d][1,3]dioxol-5-yl)-3-phenylurea: Lacks the piperazine ring, making it less versatile in biological interactions.

    1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-methylphenyl)urea: Similar structure but without the piperazine moiety, leading to different pharmacological properties.

Uniqueness

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea is unique due to the presence of both the benzo[d][1,3]dioxole and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-23-8-10-24(11-9-23)13-15-2-4-16(5-3-15)21-20(25)22-17-6-7-18-19(12-17)27-14-26-18/h2-7,12H,8-11,13-14H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABOGAGCMQINKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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